2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H21BrN2O4S and a molecular weight of 393.3 g/mol. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to modulate pharmacokinetic properties .
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the structure suggests that it might interact with its targets in a similar manner to other piperazine-containing compounds .
Pharmacokinetics
It’s known that the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: The major product would be 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: The major product would be 2-(4-((4-Bromo-3-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: The major products would depend on the nucleophile used, such as 2-(4-((4-Azido-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol or 2-(4-((4-Cyano-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.
Scientific Research Applications
2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways involving piperazine derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both the sulfonyl and ethanol groups, which can impart distinct chemical and biological properties. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
2-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKRXPLQKZTGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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